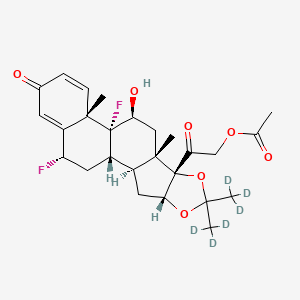

Fluocinonide-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H32F2O7 |

|---|---|

Molecular Weight |

500.6 g/mol |

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C26H32F2O7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,31H,9-12H2,1-5H3/t15-,16-,18-,19-,21+,23-,24-,25-,26+/m0/s1/i2D3,3D3 |

InChI Key |

WJOHZNCJWYWUJD-SJRJJDAWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1(O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)F)C)F)C([2H])([2H])[2H] |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Isotopic Labeling of Fluocinonide-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a proposed synthetic pathway and the associated isotopic labeling process for Fluocinonide-d6. Fluocinonide, a potent topical corticosteroid, is used to treat various skin conditions by reducing inflammation, itching, and redness.[1][2] The deuterated analog, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. Isotopic labeling with deuterium, a stable isotope of hydrogen, offers a robust method for such analytical applications without altering the fundamental chemical properties of the molecule.[3][4]

Core Principles of Deuterium Labeling

The strategic replacement of hydrogen with deuterium atoms in a molecule is a cornerstone of modern drug discovery and development. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference can result in a kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed more slowly.[3] While not the primary goal for an internal standard, this principle highlights the minimal yet significant impact of deuteration. For analytical purposes, the key advantage is the mass shift, which allows for clear differentiation from the unlabeled drug in mass spectrometry-based assays.

Proposed Synthesis of this compound

A proposed multi-step synthesis is detailed below:

Step 1: Synthesis of Fluocinolone Acetonide from Triamcinolone Acetonide. This initial step involves the fluorination of Triamcinolone Acetonide.

Step 2: Acylation with Deuterated Acetylating Agent. The key isotopic labeling step involves the reaction of Fluocinolone Acetonide with a deuterated acetylating agent to yield this compound. A common method for such transformations is the use of deuterated acetic anhydride in the presence of a catalyst.

Experimental Protocols

Step 1: Synthesis of Fluocinolone Acetonide

A detailed protocol for the fluorination of triamcinolone acetonide to produce fluocinolone acetonide is described in various patents. One such method involves using N-fluoro-diphenyl sulfonamide as the fluorinating agent.

Step 2: Synthesis of this compound from Fluocinolone Acetonide

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Fluocinolone Acetonide in a suitable aprotic solvent such as dichloromethane or pyridine.

-

Addition of Reagents: To the stirred solution, add a stoichiometric excess of deuterated acetic anhydride (d6-acetic anhydride). If pyridine is not used as the solvent, a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) can be added.

-

Reaction Conditions: Allow the reaction to proceed at room temperature for several hours, or gently heat to 40-50°C to ensure complete conversion. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched by the slow addition of water or a saturated solution of sodium bicarbonate. The aqueous layer is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary

| Parameter | Step 1: Fluorination | Step 2: Deuterated Acylation |

| Starting Material | Triamcinolone Acetonide | Fluocinolone Acetonide |

| Key Reagents | N-fluoro-diphenyl sulfonamide | d6-Acetic Anhydride, DMAP |

| Solvent | Dichloromethane | Pyridine or Dichloromethane |

| Reaction Temperature | Room Temperature | Room Temperature to 50°C |

| Typical Yield | 80-90% | >95% |

| Isotopic Purity | N/A | >98% |

| Analytical Method | TLC, NMR | TLC, LC-MS, NMR |

Visualizing the Synthesis and Workflow

To further elucidate the proposed synthesis and experimental process, the following diagrams are provided.

Caption: Proposed synthetic pathway for this compound.

Caption: General experimental workflow for deuterated acylation.

Conclusion

The synthesis of this compound, while not explicitly detailed in the public domain, can be confidently approached through a logical, multi-step process. The proposed pathway, leveraging a common corticosteroid precursor and a deuterated acetylating agent, represents a robust and efficient method for producing this essential analytical standard. The detailed protocols and visual workflows provided in this guide offer a comprehensive framework for researchers and drug development professionals engaged in the synthesis and application of isotopically labeled compounds. Such endeavors are critical for advancing our understanding of drug metabolism and ensuring the accuracy of bioanalytical methods.

References

An In-depth Technical Guide to the Physicochemical Properties of Fluocinonide-d6

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

Fluocinonide is a potent synthetic corticosteroid used topically for its anti-inflammatory and immunosuppressive effects. A comprehensive understanding of its physicochemical properties is fundamental for formulation development, quality control, and ensuring therapeutic efficacy.

Data Presentation

The following table summarizes the key quantitative physicochemical data for Fluocinonide.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₃₂F₂O₇ | [1][2][3][4] |

| Molecular Weight | 494.5 g/mol | |

| CAS Number | 356-12-7 | |

| Melting Point | Approximately 309 °C | |

| Solubility | ||

| In Water | Practically insoluble (4.74 mg/L reported) | |

| In Ethanol | Slightly soluble | |

| In Methanol | Slightly soluble | |

| In Acetone | Sparingly soluble | |

| In Chloroform | Sparingly soluble | |

| In Dioxane | Slightly soluble | |

| In Ether | Very slightly soluble | |

| In Ethanol:PBS (pH 7.2) (1:1) | Approximately 0.2 mg/mL | |

| In Ethanol, DMSO, Dimethylformamide | Approximately 30 mg/mL | |

| Stability | Stable in light. Formulations can be stable for over 6 months depending on the base. |

Mechanism of Action: Anti-Inflammatory Signaling Pathway

Fluocinonide exerts its anti-inflammatory effects by acting as a glucocorticoid receptor agonist. The mechanism involves the regulation of gene expression, leading to the suppression of pro-inflammatory mediators.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a corticosteroid like Fluocinonide are crucial for quality assessment and formulation development. The following are representative protocols based on established pharmacopeial methods and scientific literature.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of Fluocinonide in a given solvent.

Materials:

-

Fluocinonide reference standard

-

Solvent of interest (e.g., water, ethanol, buffers)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of Fluocinonide to a series of vials containing a known volume of the solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of dissolved Fluocinonide.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Melting Point Determination (Capillary Method - USP <741>)

Objective: To determine the melting range or temperature of Fluocinonide.

Materials:

-

Fluocinonide reference standard

-

Melting point apparatus

-

Capillary tubes (as specified in USP <741>)

-

Mortar and pestle

Procedure:

-

Ensure the Fluocinonide sample is finely powdered and thoroughly dried.

-

Introduce the powdered sample into a capillary tube to a height of 2.5-3.5 mm, packing it tightly.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate. As the temperature approaches the expected melting point, reduce the heating rate (e.g., 1-2 °C per minute).

-

Record the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely melted. This range is the melting range.

Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method for the quantification of Fluocinonide and its degradation products in a topical formulation.

Materials:

-

Fluocinonide reference standard and formulation samples

-

HPLC system with a photodiode array (PDA) or UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile phase components (e.g., acetonitrile, water, buffers)

-

Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

-

Temperature- and humidity-controlled stability chambers

Procedure:

-

Method Development: Develop an HPLC method with a suitable mobile phase composition, flow rate, and detection wavelength (e.g., 240 nm) to achieve good resolution between Fluocinonide and its potential degradation products.

-

Forced Degradation Studies: Subject the Fluocinonide formulation to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.

-

Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

-

Stability Study: Store the formulation samples in stability chambers under specified conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).

-

Sample Analysis: At predetermined time points, withdraw samples, extract the drug, and analyze them using the validated stability-indicating HPLC method to quantify the amount of Fluocinonide remaining and any degradation products formed.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a stability-indicating HPLC method development and validation.

References

Fluocinonide-d6: A Technical Guide to its Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and the analytical methodologies used to assess the purity of Fluocinonide-d6. This compound is the deuterated analog of Fluocinonide, a potent topical corticosteroid. The inclusion of deuterium atoms makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of the parent drug in biological matrices. This document outlines the critical quality attributes of this compound and the detailed experimental protocols for their verification.

Certificate of Analysis (CoA) - Representative Data

A Certificate of Analysis for this compound provides a summary of its quality and purity, as determined by a battery of analytical tests. The following tables present typical data found on a CoA for this compound.

Table 1: General Information

| Parameter | Specification |

| Product Name | This compound |

| Chemical Name | (6α,11β,16α)-21-(acetyloxy)-6,9-difluoro-11-hydroxy-16,17-[1-methylethylidenebis(oxy)]-pregna-1,4-diene-3,20-dione-d6 |

| Molecular Formula | C₂₆H₂₆D₆F₂O₇ |

| Molecular Weight | 500.55 g/mol |

| CAS Number | Not available (often specific to manufacturer) |

| Lot Number | FDN-D6-202501 |

| Appearance | White to off-white powder |

Table 2: Quality Control and Purity Assessment

| Analytical Test | Method | Specification | Result |

| Chemical Purity | HPLC-UV | ≥98.0% | 99.5% |

| Isotopic Purity | LC-MS | ≥99% Deuterium Incorporation | 99.6% |

| Mass Identity | Mass Spectrometry | Conforms to structure | Conforms |

| Structural Confirmation | ¹H NMR, ¹³C NMR | Conforms to structure | Conforms |

| Residual Solvents | GC-MS | Per USP <467> | Complies |

| Water Content | Karl Fischer | ≤1.0% | 0.2% |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of this compound purity and identity. The following sections describe the protocols for the key analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method determines the chemical purity of this compound by separating it from any non-deuterated impurities or degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. A typical starting point is a 55:45 (v/v) mixture of methanol and water.[2][3][4] For mass spectrometry compatibility, a volatile buffer like formic acid can be used instead of phosphoric acid.[5]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 238 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase or a suitable solvent like DMSO to a final concentration of approximately 0.5 mg/mL.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity and Mass Identity

LC-MS is a powerful technique used to confirm the molecular weight of this compound and to determine its isotopic enrichment.

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a time-of-flight or quadrupole mass analyzer).

-

Chromatography: The HPLC conditions are similar to those described for chemical purity analysis, ensuring the use of MS-compatible mobile phases (e.g., with formic or acetic acid).

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

-

Scan Range: A full scan from m/z 100 to 1000 is performed to detect the parent ion and any potential impurities.

-

Data Analysis: The mass spectrum is analyzed to confirm the presence of the expected molecular ion peak for this compound. Isotopic purity is assessed by comparing the peak intensity of the deuterated species to any residual non-deuterated Fluocinonide. The identification of impurities and degradation products can also be performed using this method.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the identity of the compound and the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents.

-

Experiments:

-

¹H NMR: Confirms the absence of proton signals at the sites of deuteration and verifies the rest of the proton skeleton.

-

¹³C NMR: Provides information on the carbon framework of the molecule.

-

¹⁹F NMR: Can be used to analyze the fluorine atoms in the structure.

-

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are compared with the expected structure of this compound and with reference spectra of Fluocinonide to confirm its identity.

Visualizations

The following diagrams illustrate the experimental workflows for the purity assessment of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] DEVELOPMENT OF A REVERSED-PHASE HPLC METHOD FOR ANALYSIS OF FLUOCINOLONE ACETONIDE IN GEL AND OINTMENT | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Separation of Fluocinolone acetonide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Core Principles: Why Deuterated Standards are the Gold Standard

An In-depth Technical Guide to Deuterated Standards in Pharmaceutical Analysis

For researchers, scientists, and drug development professionals, the pursuit of accurate, precise, and reliable quantitative data is the bedrock of pharmaceutical analysis. In the landscape of modern bioanalysis, particularly with the prevalence of liquid chromatography-mass spectrometry (LC-MS), the use of a high-quality internal standard is not just best practice—it is a fundamental requirement for robust and defensible results.[1][2] Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the undisputed gold standard.[2][3]

This technical guide provides a comprehensive exploration of the core principles, applications, and regulatory considerations surrounding the use of deuterated standards. It delves into the synthesis and selection criteria, detailed experimental protocols, and the critical role these compounds play in ensuring data integrity throughout the drug development lifecycle.

Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[4] This seemingly subtle modification results in a compound with a distinct mass signature that is easily differentiated by a mass spectrometer, yet it behaves nearly identically to the unlabeled analyte (the compound of interest) throughout the analytical process. This near-identical behavior is the cornerstone of its utility.

The primary function of an internal standard is to compensate for variability that can occur at multiple stages of an analytical method, including sample preparation, extraction, and instrumental analysis. By adding a known, constant amount of the deuterated standard to every sample, calibrator, and quality control (QC) sample, it acts as a reliable reference.

Key Advantages of Deuterated Internal Standards:

-

Co-elution with the Analyte: In chromatographic techniques like LC-MS, the deuterated standard and the analyte have virtually identical retention times. This co-elution ensures that both compounds are exposed to the same analytical conditions at the same time, most critically, the same matrix effects.

-

Compensation for Matrix Effects: The "matrix effect" is a major challenge in bioanalysis, where components in a biological sample (like plasma or urine) can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. Because the deuterated standard co-elutes and has the same ionization efficiency as the analyte, it experiences the same degree of ion suppression or enhancement, allowing for effective normalization and correction.

-

Correction for Extraction and Instrumental Variability: A deuterated standard mimics the analyte's behavior during sample extraction, meaning any loss of analyte during this process will be mirrored by a proportional loss of the standard. It also corrects for variations in injection volume and instrument response.

-

Enhanced Accuracy, Precision, and Robustness: By effectively correcting for multiple sources of variability, deuterated standards significantly improve the accuracy (closeness to the true value) and precision (reproducibility) of quantitative assays. This leads to more robust methods with lower rates of failed analytical runs, increasing throughput.

Selection and Synthesis: Critical Quality Attributes

The selection and synthesis of a deuterated standard are critical steps that directly impact the quality of the bioanalytical method. The ideal standard must be carefully designed to ensure its integrity and performance.

Critical Considerations for Synthesis and Selection:

-

Label Stability: It is crucial that the deuterium atoms are placed on non-exchangeable positions within the molecule. Placing labels on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups can lead to exchange with hydrogen atoms from the solvent or matrix, compromising the standard's integrity.

-

Mass Increase: The mass of the deuterated standard must be sufficiently high to provide a signal outside the natural isotopic distribution of the analyte. A mass increase of +3 amu or more is generally recommended.

-

Isotopic Purity: The isotopic enrichment of the standard should be high (typically ≥98%) to minimize the amount of unlabeled analyte present as an impurity. This is especially important to prevent overestimation of the analyte at the lower limit of quantification (LLOQ).

-

Chemical Purity: High chemical purity (e.g., >99%) is essential to prevent interference from other impurities that might co-elute and affect the accuracy of the assay.

-

Metabolic Stability of the Label: The deuterium label should be positioned on a part of the molecule that is not subject to metabolic cleavage.

Data Presentation: Purity and Performance

Quantitative data is best summarized in tables for clarity and comparison. The following tables outline the typical purity requirements for deuterated standards and compare their performance against structural analog internal standards.

Table 1: Purity Requirements for Deuterated Internal Standards

| Parameter | Acceptance Criteria | Rationale |

|---|---|---|

| Isotopic Purity/Enrichment | ≥98% | To minimize the contribution of unlabeled analyte in the internal standard, which can lead to overestimation of the analyte concentration, especially at the LLOQ. |

| Chemical Purity | >99% | To prevent interference from impurities that may co-elute with the analyte or internal standard and affect the accuracy and precision of the assay. |

| Unlabeled Analyte Impurity | Should not contribute more than 5% to the analyte response at the LLOQ. | To ensure the internal standard does not artificially inflate the measured concentration of the analyte. |

Table 2: Performance Comparison of Internal Standard Types

| Feature | Deuterated Internal Standard (D-IS) | Structural Analog Internal Standard |

|---|---|---|

| Chromatographic Retention | Co-elutes with the analyte. | Similar, but often different retention time. |

| Ionization Efficiency | Nearly identical to the analyte. | Can be significantly different from the analyte. |

| Matrix Effect Compensation | Excellent, as it experiences the same matrix effects as the analyte. | Partial and often unreliable, as different retention times lead to exposure to different matrix components. |

| Accuracy and Precision | High accuracy and precision. | Lower accuracy and precision; more susceptible to bias. |

| Method Robustness | Leads to highly robust and reliable methods. | Less robust; prone to variability. |

| Regulatory Acceptance | Considered the "gold standard" and preferred by regulatory agencies. | Acceptable, but requires more extensive justification and validation. |

Regulatory Framework and Method Validation

The use of deuterated standards in regulated bioanalysis is governed by a harmonized framework established by major regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH). The ICH M10 guideline on bioanalytical method validation is the central document providing a unified approach to ensure the quality and consistency of data. Over 90% of submissions to the EMA incorporate stable isotope-labeled internal standards.

A bioanalytical method must undergo rigorous validation to demonstrate its reliability. Key validation parameters and their typical acceptance criteria are summarized below.

Table 3: Key Bioanalytical Method Validation Parameters (Based on ICH M10)

| Validation Parameter | Purpose | General Acceptance Criteria |

|---|---|---|

| Calibration Curve | Establish the relationship between instrument response and analyte concentration. | At least 75% of non-zero standards within ±15% of nominal concentration (±20% at LLOQ). Correlation coefficient (r²) ≥ 0.99 is generally expected. |

| Accuracy and Precision | Determine the closeness of measured values to the true value and the degree of scatter. | Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision criteria must be met. |

| Matrix Effect | Assess the impact of the biological matrix on analyte ionization. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |

| Stability | Ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term). | Mean concentrations of stability QC samples should be within ±15% of the nominal concentration. |

| Dilution Integrity | Ensure samples with concentrations above the calibration range can be diluted accurately. | Accuracy and precision of diluted samples should be within ±15%. |

Visualizing the Workflow and Logic

Diagrams are essential for illustrating complex workflows and logical relationships in a clear and concise manner.

Caption: Logical workflow for internal standard selection.

Caption: How deuterated standards correct for variability.

Experimental Protocols: A Generalized LC-MS/MS Method

Detailed and robust experimental protocols are fundamental to successful quantitative analysis. The following section outlines a generalized methodology for the analysis of a small molecule drug in human plasma using a deuterated internal standard.

Objective: To accurately quantify an analyte in human plasma using a protein precipitation sample preparation method followed by LC-MS/MS analysis.

1. Materials and Reagents

-

Analyte reference standard

-

Deuterated internal standard (D-IS)

-

Control human plasma (with appropriate anticoagulant)

-

HPLC or UPLC grade methanol and/or acetonitrile

-

HPLC or UPLC grade water

-

Formic acid or ammonium acetate (mobile phase modifier)

2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and D-IS in an appropriate solvent (e.g., methanol) to create primary stock solutions.

-

Spiking (Working) Solutions: Prepare serial dilutions of the analyte stock solution in 50/50 methanol/water to create working solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the D-IS stock solution to a final concentration (e.g., 50 ng/mL) that will yield a robust response in the mass spectrometer. The concentration should be optimized during method development.

3. Sample Preparation: Protein Precipitation

-

Aliquoting: Aliquot 100 µL of the biological sample (e.g., human plasma), calibrator, or QC into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the D-IS working solution to each sample, except for blank matrix samples.

-

Vortexing: Briefly vortex the samples to ensure thorough mixing.

-

Protein Precipitation: Add 300 µL of a cold precipitating agent (e.g., acetonitrile) to each tube.

-

Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

-

Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.

Caption: Typical bioanalytical experimental workflow.

4. LC-MS/MS Instrumental Conditions

-

LC System: UPLC or HPLC system

-

Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes.

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

Optimize and monitor at least one MRM transition for the analyte and one for the D-IS.

-

5. Data Analysis

-

Integration: Integrate the peak areas of the MRM transitions for the analyte and the D-IS.

-

Ratio Calculation: Calculate the peak area ratio (Analyte Peak Area / D-IS Peak Area).

-

Calibration Curve Generation: Plot the peak area ratio versus the nominal concentration of the calibration standards. Perform a linear regression (typically with 1/x² weighting) to generate the calibration curve.

-

Concentration Determination: Determine the concentration of the analyte in the QC and unknown samples by back-calculating from their peak area ratios using the regression equation of the calibration curve.

Potential Challenges and Limitations

While deuterated standards are the preferred choice, it is important to be aware of potential challenges:

-

Chromatographic Isotope Effect: The C-D bond is slightly stronger than the C-H bond, which can sometimes lead to a small difference in chromatographic retention time, with the deuterated compound eluting slightly earlier. If this separation is significant, the analyte and standard may experience differential matrix effects, undermining the standard's purpose.

-

Isotopic Exchange: As mentioned, if the deuterium label is in an unstable position, it can exchange with hydrogen, compromising the assay. Stability must be confirmed during method validation.

-

Cost and Availability: The synthesis of high-purity deuterated standards can be expensive and time-consuming. For novel drug candidates, a custom synthesis is often required.

-

Masking of Assay Problems: Because a deuterated standard compensates so effectively, it can sometimes mask underlying problems with the method, such as poor extraction recovery or analyte instability. It is crucial to monitor the absolute response of the internal standard across the analytical run to detect potential issues.

Conclusion

Deuterated internal standards are an indispensable tool in modern pharmaceutical analysis, providing the foundation for developing highly accurate, precise, and robust bioanalytical methods. Their ability to closely mimic the behavior of the analyte allows for unparalleled correction of analytical variability, from sample preparation to instrumental detection. A thorough understanding of their synthesis, proper selection, and the regulatory requirements for method validation is essential for any researcher, scientist, or drug development professional. By adhering to the principles and best practices outlined in this guide, the use of deuterated standards will continue to play a critical role in ensuring the quality and integrity of the data that supports the development of safe and effective medicines.

References

Navigating the Acquisition of Fluocinonide-d6: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, obtaining specific, high-quality deuterated compounds is a critical step in various analytical and metabolic studies. This technical guide addresses the commercial landscape for Fluocinonide-d6, a deuterated analog of the potent synthetic corticosteroid, Fluocinonide. Due to its limited commercial availability as a stock item, this guide focuses on the procurement of this compound through custom synthesis, providing a comprehensive overview of the process, potential suppliers, and key considerations for ensuring the quality and suitability of the final product.

Commercial Availability: A Shift from Off-the-Shelf to On-Demand

Initial investigations into the direct commercial availability of this compound from major chemical suppliers indicate that it is not a standard catalog item. While the parent compound, Fluocinonide, is widely available, its deuterated counterpart is typically not held in stock. This necessitates a proactive approach for researchers requiring this specific isotopically labeled standard, moving from a simple procurement process to a custom synthesis project.

Custom Synthesis: The Primary Route for Acquiring this compound

For specialized molecules like this compound, custom synthesis by a qualified contract research organization (CRO) or a specialized chemical synthesis company is the most viable and common method of acquisition. These organizations possess the expertise in stable isotope labeling and the necessary infrastructure for producing high-purity, well-characterized deuterated compounds.

The Custom Synthesis Workflow

The process of obtaining a custom-synthesized compound like this compound generally follows a structured workflow. This ensures clarity between the client and the synthesis provider, from initial inquiry to final product delivery.

Key Data and Specifications for Custom Synthesis

When initiating a custom synthesis project for this compound, researchers must provide a clear set of specifications to the supplier. This ensures the final product meets the stringent requirements of their experimental protocols.

| Parameter | Recommended Specification | Importance |

| Chemical Purity | ≥98% (by HPLC/UPLC) | Ensures that the analytical signal is not confounded by impurities. |

| Isotopic Enrichment | ≥98% for d6 | Guarantees a distinct mass shift and minimizes interference from the unlabeled compound. |

| Identity Confirmation | ¹H-NMR, ¹³C-NMR, Mass Spectrometry | Verifies the correct chemical structure and the position of the deuterium labels. |

| Quantity | mg to g scale | Dependent on the specific needs of the research project (e.g., for use as an internal standard in multiple assays). |

| Certificate of Analysis (CoA) | Required | A comprehensive document providing all analytical data to support the quality of the compound. |

Potential Commercial Suppliers for Custom Synthesis

While this compound is not a stock product, several companies specialize in the custom synthesis of stable isotope-labeled compounds and are potential partners for its production. The choice of supplier will depend on factors such as cost, turnaround time, and the scale of synthesis required.

| Supplier | Key Features |

| MedChemExpress (MCE) | Offers custom synthesis of stable isotope-labeled compounds with a focus on high purity (≥98%) and isotopic enrichment. They can also assist in the design of labeled compounds.[1] |

| Sigma-Aldrich (ISOTEC®) | Specializes in the custom synthesis of labeled compounds, including cGMP manufacturing. They have extensive experience with complex multi-step syntheses. |

| Charles River Laboratories | Provides flexible custom synthesis for stable isotopic labeling, offering comprehensive data packages, including GLP-compliant Certificates of Analysis, to support clinical and regulatory studies.[2] |

| Cambridge Isotope Laboratories, Inc. (CIL) | A leading producer of stable isotopes and labeled compounds with a dedicated custom synthesis team and a large inventory of labeled starting materials.[3] |

| @rtMolecule | Has over 20 years of experience in custom isotope compound synthesis, focusing on the strategic placement of labels to ensure stability during MS assays.[4] |

| Pharmaffiliates | Offers a wide range of deuterated compounds and provides custom synthesis services with a focus on high-purity standards for pharmaceutical research. |

| Alfa Chemistry | Specializes in the custom synthesis of deuterated compounds for drug discovery and development, utilizing advanced isotope labeling techniques. |

| Simson Pharma Limited | Provides custom deuteration services with high chemical purity (>98%) and isotopic enrichment (>98%), along with detailed Certificates of Analysis. |

| RTI International | Offers design, preparation, and characterization of radio- and mass-labeled compounds through custom synthesis. |

| Revvity | Provides custom stable isotope labeling services with a focus on collaboration between their chemists and the client to meet exact specifications. |

| Creative Biolabs | Offers a comprehensive range of isotope labeling services with a team of technical specialists to assist in planning and execution. |

| JRF Global | Offers custom synthesis of deuterium-substituted building blocks and labeled internal standards with high isotopic purity (95-98%). |

| ResolveMass Laboratories Inc. | Specializes in the custom synthesis of deuterated compounds, providing a full analytical package including NMR and MS data. |

Experimental Applications and Relevant Biological Pathways

This compound is primarily intended for use as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of the quantification of unlabeled Fluocinonide in biological matrices.

Experimental Workflow: Bioanalytical Quantification using a Deuterated Standard

The following diagram illustrates a typical experimental workflow for the quantification of an analyte in a biological sample using a deuterated internal standard.

Biological Context: Glucocorticoid Receptor Signaling Pathway

Fluocinonide, as a potent glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). Understanding this pathway provides the biological context for studies involving Fluocinonide.

Conclusion

While this compound is not commercially available as a stock chemical, it can be readily obtained through custom synthesis from a variety of specialized suppliers. By providing clear and comprehensive specifications, researchers can ensure they procure a high-quality deuterated standard that is fit for purpose in their analytical and drug development studies. The information and workflows provided in this guide are intended to equip researchers with the necessary knowledge to navigate the acquisition and application of this important research tool.

References

Navigating the Labyrinth of Stability: A Technical Guide to the Storage and Stability of Deuterated Corticosteroids

For Researchers, Scientists, and Drug Development Professionals

Deuterated corticosteroids, vital tools in pharmacokinetic studies and as internal standards in bioanalytical assays, demand a comprehensive understanding of their storage and stability to ensure data integrity and therapeutic efficacy. This in-depth technical guide provides a core understanding of the principles governing the stability of these isotopically labeled compounds, offering practical guidance on storage, handling, and stability testing.

General Principles of Deuterated Corticosteroid Stability

The substitution of hydrogen with deuterium atoms in a corticosteroid molecule can influence its physicochemical properties, including its stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE). This effect can slow down metabolic processes and chemical degradation at the site of deuteration. However, the overall stability of a deuterated corticosteroid is still subject to the inherent chemical properties of the corticosteroid scaffold and external environmental factors.

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures accelerate chemical degradation reactions such as oxidation and hydrolysis.

-

Light: Exposure to light, particularly UV radiation, can induce photodegradation.

-

Humidity: Moisture can facilitate hydrolytic degradation and may also affect the physical stability of solid forms.

-

pH: The stability of corticosteroids in solution is often pH-dependent, with extremes in pH catalyzing hydrolysis.

-

Oxygen: The presence of oxygen can lead to oxidative degradation of the corticosteroid molecule.

Storage Recommendations for Deuterated Corticosteroids

Proper storage is paramount to preserving the integrity of deuterated corticosteroids. The following recommendations are based on general guidelines for isotopically labeled compounds and corticosteroids.

| Compound Type | Storage Condition | Relative Humidity (RH) | Light Protection | Container | Special Considerations |

| Solid (Neat) Deuterated Corticosteroids | -20°C (Long-term) 2-8°C (Short-term) | <40% (Dry environment) | Required (Amber vials or opaque containers) | Tightly sealed vials | Allow to equilibrate to room temperature before opening to prevent condensation.[1] |

| Deuterated Corticosteroid Solutions | -20°C or below (Long-term) 2-8°C (Short-term) | N/A | Required (Amber vials) | Tightly sealed vials | Use of aprotic solvents is recommended to minimize H/D exchange. Prepare fresh solutions when possible. |

Stability of Deuterated Corticosteroids: Quantitative Data

While specific quantitative stability data for many deuterated corticosteroids is not extensively published, the stability of their non-deuterated counterparts provides a valuable baseline. The inherent stability of the corticosteroid structure is the primary determinant of its degradation pathways. Deuteration at metabolically or chemically labile positions may enhance stability.

Table 3.1: Representative Stability Data for Non-Deuterated Corticosteroids (as a proxy)

| Corticosteroid | Formulation/Solvent | Storage Condition | Duration | Analyte Remaining (%) | Reference |

| Dexamethasone Sodium Phosphate | 0.9% NaCl in PVC bags | Room Temperature | 14 days | >94% | [2][3] |

| Dexamethasone Sodium Phosphate | 0.9% NaCl in PVC bags | Refrigerated (4°C) | 14 days | >94% | [2][3] |

| Prednisolone | Various semi-solid vehicles | 37°C | 28 days | Variable (vehicle dependent) | |

| Prednisolone Acetate | Various semi-solid vehicles | 37°C | 28 days | Generally more stable than prednisolone | |

| Betamethasone Valerate | Semi-solid bases | Not specified | Not specified | Decomposes to betamethasone-21-valerate and betamethasone alcohol |

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately assessing the degradation of deuterated corticosteroids. Such a method must be able to separate the intact deuterated corticosteroid from its degradation products, process-related impurities, and other formulation components.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.

Protocol 4.1.1: General Forced Degradation of a Deuterated Corticosteroid

-

Sample Preparation: Prepare stock solutions of the deuterated corticosteroid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for a specified period.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid deuterated corticosteroid to dry heat (e.g., 80°C).

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light.

-

-

Neutralization and Dilution: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS/MS method.

Stability-Indicating HPLC Method

Protocol 4.2.1: Example HPLC-UV Method for a Deuterated Corticosteroid

-

Instrumentation: A high-performance liquid chromatography system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV maximum of the specific corticosteroid (typically around 240-254 nm).

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

LC-MS/MS Method for Enhanced Specificity and Sensitivity

For complex matrices or low-level degradation products, LC-MS/MS offers superior specificity and sensitivity.

Protocol 4.3.1: Example LC-MS/MS Method for a Deuterated Corticosteroid

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

-

Column: C18 or similar reversed-phase column.

-

Mobile Phase: Similar to the HPLC method, often with volatile buffers like ammonium formate.

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the deuterated corticosteroid and its potential degradation products. The use of a deuterated internal standard is crucial for accurate quantification.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the analytical processes is essential for a comprehensive understanding.

The diagram above illustrates the classical genomic signaling pathway of corticosteroids. Upon entering the cell, the corticosteroid binds to the glucocorticoid receptor (GR) complex in the cytoplasm, causing the dissociation of heat shock proteins (HSPs). The activated GR-corticosteroid complex then translocates to the nucleus, dimerizes, and binds to glucocorticoid response elements (GREs) on the DNA, thereby modulating the transcription of target genes.

This workflow outlines the key stages involved in a comprehensive stability testing program for deuterated corticosteroids, from initial planning and forced degradation studies to method development, validation, and final data analysis.

Conclusion

The stability of deuterated corticosteroids is a critical parameter that directly impacts the reliability of research and the quality of pharmaceutical products. While deuteration can enhance metabolic stability, a thorough understanding of the inherent chemical stability of the corticosteroid and the influence of environmental factors is essential. By implementing robust storage protocols and conducting comprehensive stability studies using validated analytical methods, researchers and drug development professionals can ensure the integrity and quality of these valuable compounds. The information provided in this guide serves as a foundational resource for establishing effective stability programs for deuterated corticosteroids.

References

- 1. researchgate.net [researchgate.net]

- 2. Stability of corticosteroid patch test preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physical and Chemical Stability of Dexamethasone Sodium Phosphate in Intravenous Admixtures Used to Prevent Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

Fluocinonide-d6: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fluocinonide-d6, a deuterated analog of the potent synthetic corticosteroid, Fluocinonide. This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental insights, and a summary of its mechanism of action.

Core Data Summary

| Parameter | Fluocinonide | This compound (Calculated) |

| CAS Number | 356-12-7[1][2][3] | Not readily available |

| Molecular Formula | C₂₆H₃₂F₂O₇[4] | C₂₆H₂₆D₆F₂O₇ |

| Molecular Weight | ~494.53 g/mol | ~500.57 g/mol |

Mechanism of Action

Fluocinonide, and by extension its deuterated analog, is a high-potency glucocorticoid that functions as a corticosteroid hormone receptor agonist. The anti-inflammatory activity of Fluocinonide is primarily mediated through its interaction with cytoplasmic glucocorticoid receptors.

Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes. This leads to the inhibition of pro-inflammatory mediators and the suppression of the inflammatory cascade. A key aspect of this process is the induction of lipocortins, which are phospholipase A2 inhibitory proteins. By inhibiting phospholipase A2, the release of arachidonic acid, a precursor to prostaglandins and leukotrienes, is prevented, thereby reducing inflammation.

References

Methodological & Application

Application Note: High-Throughput Quantification of Fluocinonide in Human Plasma using Fluocinonide-d6 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Fluocinonide in human plasma. Fluocinonide-d6 is employed as the internal standard to ensure accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis. The method involves a straightforward protein precipitation for sample cleanup, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of Fluocinonide.

Introduction

Fluocinonide is a potent synthetic glucocorticoid used topically to treat a variety of skin conditions due to its anti-inflammatory, antipruritic, and vasoconstrictive properties. Accurate quantification of Fluocinonide in biological matrices is essential for pharmacokinetic and toxicokinetic assessments.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for such analyses due to its high sensitivity, selectivity, and specificity.[2][3]

The use of a stable isotope-labeled internal standard, such as this compound, is critical for robust and reliable LC-MS/MS quantification.[4] A deuterated internal standard closely mimics the physicochemical properties of the analyte, ensuring similar behavior during sample extraction, chromatography, and ionization.[4] This co-elution and similar behavior allow for effective compensation for matrix-induced signal suppression or enhancement and variations in sample recovery, thereby improving the accuracy and precision of the measurement. This application note provides a detailed protocol for the quantification of Fluocinonide in human plasma using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Fluocinonide analytical standard

-

This compound internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K2-EDTA)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of Fluocinonide and this compound into separate 1 mL volumetric flasks.

-

Dissolve the compounds in methanol and bring to volume.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Fluocinonide by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

-

Sample Preparation

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer 100 µL of the supernatant to an autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, re-equilibrate at 30% B for 1.5 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Fluocinonide | 495.2 | 475.2 (Quantifier) | 0.05 | 30 | 15 |

| 495.2 | 341.1 (Qualifier) | 0.05 | 30 | 25 | |

| This compound | 501.2 | 481.2 (Quantifier) | 0.05 | 30 | 15 |

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation

Calibration Curve

The method was linear over the concentration range of 0.1 to 100 ng/mL for Fluocinonide in human plasma. The calibration curve was constructed by plotting the peak area ratio of Fluocinonide to this compound against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.

| Analyte | Calibration Range (ng/mL) | R² |

| Fluocinonide | 0.1 - 100 | > 0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Mid, High).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| Low | 0.3 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |

| Mid | 10 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |

| High | 80 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |

Matrix Effect and Recovery

The matrix effect and recovery were assessed to ensure the reliability of the method.

| Analyte | QC Level | Matrix Effect (%) | Recovery (%) |

| Fluocinonide | Low | 95 - 105 | > 85 |

| High | 95 - 105 | > 85 | |

| This compound | - | 95 - 105 | > 85 |

Mandatory Visualization

Caption: Experimental workflow for the quantification of Fluocinonide in plasma.

Caption: Logic of using a deuterated internal standard for accurate quantification.

Conclusion

This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of Fluocinonide in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by compensating for potential variations during sample handling and analysis. The method demonstrates excellent linearity, accuracy, and precision, making it well-suited for high-throughput analysis in clinical and research settings.

References

Application Note: High-Throughput Quantification of Fluocinonide in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluocinonide is a potent topical corticosteroid used to treat various inflammatory and pruritic skin conditions, such as psoriasis and eczema.[1][2] Understanding its systemic absorption and pharmacokinetic profile is crucial for assessing safety and efficacy, especially when used over large surface areas or for prolonged periods.[2][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Fluocinonide in human plasma.

The method employs a stable isotope-labeled internal standard (IS), Fluocinonide-d6, which is the ideal choice for quantitative bioanalysis.[4] The use of a deuterated IS ensures high accuracy and precision by compensating for variability during sample preparation and potential matrix effects during ionization. The protocol utilizes a simple protein precipitation step for sample cleanup, enabling high-throughput analysis suitable for pharmacokinetic studies in a clinical or preclinical setting.

Experimental Protocols

Materials and Reagents

-

Analytes: Fluocinonide (Reference Standard), this compound (Internal Standard).

-

Reagents:

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

-

Biological Matrix: Drug-free human plasma (K2-EDTA).

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL):

-

Prepare individual stock solutions of Fluocinonide and this compound by dissolving the accurately weighed reference standards in methanol.

-

-

Working Solutions:

-

Prepare serial dilutions of the Fluocinonide stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS).

-

Prepare a separate set of working solutions from a different weighing of the Fluocinonide stock for quality control (QC) samples.

-

Dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare an internal standard (IS) working solution (e.g., 100 ng/mL).

-

-

Calibration Standards and Quality Control Samples:

-

Spike 95 µL of drug-free human plasma with 5 µL of the appropriate Fluocinonide working solution to prepare CS and QC samples.

-

Concentrations for CS may range from 0.1 ng/mL to 50 ng/mL.

-

QC samples should be prepared at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

-

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (this compound) to all tubes except the blank matrix.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial or 96-well plate.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Key Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

Data Presentation

The following tables summarize the expected parameters and performance data for the validated method.

Table 1: Optimized Mass Spectrometry MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| Fluocinonide | 495.2 | 475.2 | 150 | 15 |

| this compound | 501.2 | 481.2 | 150 | 15 |

Table 2: Representative Calibration Curve Performance

| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

|---|---|---|

| 0.10 (LLOQ) | 105.2 | 8.5 |

| 0.25 | 101.8 | 6.2 |

| 1.00 | 98.9 | 4.1 |

| 5.00 | 99.5 | 2.5 |

| 10.0 | 100.3 | 1.8 |

| 25.0 | 101.1 | 2.1 |

| 50.0 (ULOQ) | 99.8 | 3.3 |

Calibration Curve Fit: Linear, 1/x² weighting, r² > 0.995

Table 3: Inter-day and Intra-day Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |

|---|---|---|---|---|---|

| LQC | 0.30 | 103.5 | 7.1 | 104.2 | 9.3 |

| MQC | 7.50 | 99.1 | 3.8 | 100.5 | 4.5 |

| HQC | 40.0 | 101.2 | 2.9 | 101.9 | 3.8 |

Acceptance Criteria: Accuracy within ±15% of nominal (±20% for LLOQ); Precision ≤15% (%CV) (≤20% for LLOQ).

Table 4: Summary of Stability Assessment

| Stability Condition | Duration | QC Level | Accuracy Deviation (%) |

|---|---|---|---|

| Bench-top (Room Temp) | 6 hours | LQC / HQC | -4.5 / -3.1 |

| Freeze-Thaw Cycles | 3 Cycles | LQC / HQC | -6.8 / -5.2 |

| Post-Preparative (Autosampler) | 24 hours | LQC / HQC | -2.9 / -1.8 |

| Long-term (-80°C) | 90 days | LQC / HQC | -8.1 / -7.5 |

Acceptance Criteria: Mean concentration within ±15% of the nominal concentration.

Conclusion

This application note presents a selective, sensitive, and high-throughput LC-MS/MS method for the quantification of Fluocinonide in human plasma. The use of a stable isotope-labeled internal standard (this compound) and a simple protein precipitation protocol ensures reliable and reproducible results. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and stability, making it well-suited for supporting pharmacokinetic evaluations in clinical and non-clinical studies.

References

Application Note: Development of a Robust LC-MS/MS Method for the Quantitative Analysis of Fluocinonide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive and robust method for the quantitative analysis of Fluocinonide using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides optimized parameters for sample preparation from both biological matrices and pharmaceutical formulations, liquid chromatography, and mass spectrometry. This method is suitable for a range of applications, including pharmacokinetic studies, formulation development, and quality control. All experimental protocols are described in detail, and quantitative data is summarized for clarity. Diagrams illustrating the experimental workflow, method development logic, and relevant biological pathways are provided to enhance understanding.

Introduction

Fluocinonide is a potent synthetic glucocorticoid used topically to treat various skin conditions due to its anti-inflammatory and immunosuppressive properties. Accurate and sensitive quantification of Fluocinonide in different matrices is crucial for drug development, clinical monitoring, and quality assurance. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This application note presents a complete workflow for the development and validation of an LC-MS/MS method for Fluocinonide analysis.

Experimental

Materials and Reagents

-

Fluocinonide reference standard (≥98% purity)

-

Internal Standard (IS), e.g., Budesonide or a stable isotope-labeled Fluocinonide

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (for biological matrix analysis)

-

Fluocinonide cream/ointment (for pharmaceutical formulation analysis)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Conditions

A reverse-phase separation is employed for the analysis of Fluocinonide.

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

The analysis is performed in positive ion mode using Multiple Reaction Monitoring (MRM).

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions:

-

Precursor Ion Identification: Infuse a standard solution of Fluocinonide (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer. Perform a full scan in positive ion mode to identify the protonated molecule, [M+H]⁺. For Fluocinonide (C₂₆H₃₂F₂O₇, molecular weight 494.52 g/mol ), the expected precursor ion is at m/z 495.2.

-

Product Ion Selection: Perform a product ion scan on the identified precursor ion (m/z 495.2). Select at least two abundant and specific product ions for MRM analysis. One transition will be used for quantification (quantifier) and the other for confirmation (qualifier).

-

Collision Energy Optimization: For each selected precursor-product ion transition, optimize the collision energy to achieve the maximum signal intensity. This is typically done by performing multiple injections while varying the collision energy in small increments.

Based on the fragmentation of similar corticosteroids, potential product ions may arise from the loss of water, parts of the side chain, or fragmentation of the steroid backbone.

Hypothetical MRM Transitions for Method Development:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Fluocinonide (Quantifier) | 495.2 | To be determined | 100 | To be optimized | To be optimized |

| Fluocinonide (Qualifier) | 495.2 | To be determined | 100 | To be optimized | To be optimized |

| Internal Standard | e.g., 343.4 for Budesonide | To be determined | 100 | To be optimized | To be optimized |

Protocols

Standard and Quality Control (QC) Sample Preparation

Prepare stock solutions of Fluocinonide and the internal standard in methanol. Working standards for the calibration curve and QC samples are prepared by serial dilution of the stock solutions with the appropriate solvent (e.g., 50:50 methanol:water for general use, or blank matrix for matrix-matched calibration).

Sample Preparation Protocols

This protocol is suitable for the extraction of Fluocinonide from biological fluids.[1]

-

Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

-

Add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate the proteins.

-

Centrifuge at 13,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Mobile Phase A:Mobile Phase B).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

This protocol is suitable for the analysis of Fluocinonide in semi-solid pharmaceutical dosage forms.[2]

-

Accurately weigh approximately 100 mg of the cream/ointment into a 15 mL centrifuge tube.

-

Add 10 mL of methanol containing the internal standard.

-

Vortex for 5 minutes to dissolve the sample.

-

Centrifuge at 4,000 x g for 10 minutes to pellet any insoluble excipients.

-

Dilute the supernatant appropriately with the initial mobile phase to fall within the calibration curve range.

-

Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

Method Validation and Results

The developed method should be validated according to ICH guidelines, assessing linearity, sensitivity (LLOQ), precision, accuracy, recovery, and matrix effect. The following tables present representative data that would be expected from a validated method.

Linearity and Sensitivity

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

| Parameter | Result |

| Calibration Range | 1 - 1000 ng/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Precision and Accuracy

Intra- and inter-day precision and accuracy are evaluated using QC samples at low, medium, and high concentrations.[3]

Table 1: Intra-day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD (n=6) | Precision (%RSD) | Accuracy (%) |

| Low | 3 | 2.9 ± 0.2 | < 15 | 96.7 |

| Medium | 50 | 51.5 ± 2.1 | < 15 | 103.0 |

| High | 800 | 790.2 ± 30.5 | < 15 | 98.8 |

Table 2: Inter-day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD (n=18, 3 days) | Precision (%RSD) | Accuracy (%) |

| Low | 3 | 3.1 ± 0.3 | < 15 | 103.3 |

| Medium | 50 | 48.9 ± 3.5 | < 15 | 97.8 |

| High | 800 | 815.4 ± 45.2 | < 15 | 101.9 |

Recovery and Matrix Effect

Recovery and matrix effect are assessed to ensure the sample preparation is efficient and that endogenous components do not interfere with ionization.

| QC Level | Recovery (%) | Matrix Effect (%) |

| Low | 85 - 115 | 85 - 115 |

| High | 85 - 115 | 85 - 115 |

Visualizations

Caption: Experimental workflow for Fluocinonide analysis.

Caption: Logical flow of LC-MS/MS method development.

Caption: General metabolic pathway of Fluocinonide.

Conclusion

This application note provides a detailed framework for the development and validation of a sensitive and specific LC-MS/MS method for the quantification of Fluocinonide in both biological and pharmaceutical matrices. The described protocols for sample preparation, liquid chromatography, and mass spectrometry, combined with the strategy for MRM transition optimization, offer a solid foundation for researchers and analysts. The presented method, once validated with specific MRM transitions, will be a valuable tool for a variety of applications in pharmaceutical development and clinical research.

References

Application Notes and Protocols for the Sample Preparation of Fluocinonide in Skin Tissue

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Fluocinonide, a potent topical corticosteroid, from skin tissue for quantitative analysis. The following sections outline methodologies for tissue homogenization, analyte extraction, and subsequent analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Fluocinonide is a synthetic corticosteroid used topically to treat various skin conditions due to its anti-inflammatory and immunosuppressive properties.[1] Accurate quantification of Fluocinonide in skin tissue is crucial for pharmacokinetic studies, bioequivalence assessment, and drug development. The complex nature of the skin matrix necessitates robust and efficient sample preparation techniques to ensure reliable and reproducible results. This document details two primary extraction methodologies: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), following tissue homogenization.

General Considerations for Skin Sample Handling

Prior to homogenization, proper handling of skin biopsy samples is essential to maintain the integrity of the analyte. Skin samples should be cleaned of any excess blood or debris, weighed, and can be stored at -80°C until analysis.

Experimental Protocols

Skin Tissue Homogenization

The primary step in extracting Fluocinonide from skin tissue is the effective homogenization of the tissue to release the drug from the matrix. Mechanical homogenization is a common and effective approach.

Protocol 1: Bead Mill Homogenization

This protocol is suitable for disrupting the tough fibrous structure of skin tissue.

-

Materials:

-

Skin tissue sample (e.g., 50 mg)

-

Homogenization buffer (e.g., Acetonitrile)

-

Stainless steel or ceramic beads (1.5-2.0 mm diameter)

-

Bead mill homogenizer

-

Microcentrifuge tubes (2 mL)

-

Centrifuge

-

-

Procedure:

-

Place the weighed skin tissue sample into a 2 mL microcentrifuge tube.

-

Add a volume of homogenization buffer sufficient to immerse the tissue (e.g., 1 mL of acetonitrile for a 50 mg sample).[2]

-

Add a scoop of stainless steel or ceramic beads to the tube.

-

Secure the tube in the bead mill homogenizer.

-

Homogenize the tissue at a high setting for 5-10 minutes, or until the tissue is completely disrupted.

-